cis-Ned 19

Vue d'ensemble

Description

Applications De Recherche Scientifique

cis-Ned 19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Chemistry: Used to study the chemical properties and reactivity of NAADP antagonists

Biology: Employed in research on calcium signaling pathways and their role in cellular processes

Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation

Industry: Utilized in the development of new chemical probes and tools for research purposes

Mécanisme D'action

Target of Action

cis-Ned 19 is an irreversible antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) . NAADP is one of the most potent calcium-mobilizing second messengers and has been studied in different eukaryotic cell types . The primary role of NAADP is to mobilize calcium ions (Ca2+) within cells, which is a crucial process for various cellular functions .

Mode of Action

This compound inhibits NAADP-mediated Ca2+ release and [32 P]NAADP binding . It is thought to interact directly or indirectly with Two-Pore Channels (TPCs) on acidic organelles . TPCs are integral membrane proteins that mediate NAADP-dependent Ca2+ release from acidic organelles such as lysosomes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAADP-mediated calcium signaling pathway . By inhibiting NAADP, this compound disrupts the normal calcium signaling within cells. This disruption can affect various downstream cellular processes that rely on calcium signaling, such as T-cell activation .

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests that it can be absorbed and distributed within cells. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular effect of this compound is the inhibition of NAADP-mediated Ca2+ release . On a cellular level, this can lead to changes in various cellular functions that rely on calcium signaling. For example, it has been shown to inhibit T-cell receptor-mediated calcium flux and its downstream effector functions in primary memory CD4 + T cells .

Analyse Biochimique

Biochemical Properties

cis-Ned 19 plays a significant role in biochemical reactions by inhibiting NAADP-mediated calcium signaling. It interacts with NAADP receptors, inhibiting calcium release with an IC50 of 800 nM . This compound also binds to [32P]NAADP with an IC50 of 15 μM . The interaction of this compound with these receptors is crucial for its function as a calcium signaling inhibitor.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium release, which is essential for numerous cellular activities. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce cell proliferation and induce apoptosis in a time-dependent manner . It also affects the expression of proteins such as N-cadherin and E-cadherin, influencing cell migratory behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with NAADP receptors, leading to the inhibition of calcium release. This compound acts as an irreversible antagonist, meaning it permanently binds to its target, preventing further calcium signaling. By inhibiting NAADP-mediated calcium release, this compound disrupts various downstream signaling pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can reduce cell proliferation and induce apoptosis over a period of 24 to 72 hours . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits calcium release and influences cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium release and signaling. By inhibiting NAADP-mediated calcium release, this compound affects metabolic flux and metabolite levels, influencing various cellular processes and functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its function as a calcium signaling inhibitor. The transport and distribution of this compound influence its effectiveness and potential side effects in experimental and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells determines its ability to inhibit calcium release and influence cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La synthèse du cis-Ned 19 implique plusieurs étapes, notamment la réaction de précurseurs chimiques spécifiques dans des conditions contrôlées.

Méthodes de production industrielle : : Les méthodes de production industrielle du this compound ne sont pas largement documentées, car il est principalement utilisé à des fins de recherche. Le composé est synthétisé dans des laboratoires spécialisés suivant des protocoles rigoureux pour garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de réactions : : Le cis-Ned 19 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont généralement réalisées dans des conditions de laboratoire contrôlées pour étudier les propriétés et le comportement du composé .

Réactifs et conditions courants : : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et divers solvants. Les conditions spécifiques dépendent de la réaction souhaitée et de la configuration expérimentale .

Principaux produits formés : : Les principaux produits formés à partir de réactions impliquant le this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses principales applications, on peut citer :

Chimie : Utilisé pour étudier les propriétés chimiques et la réactivité des antagonistes du NAADP

Biologie : Employé dans la recherche sur les voies de signalisation du calcium et leur rôle dans les processus cellulaires

Médecine : Enquête sur ses applications thérapeutiques potentielles dans les maladies liées à la dysrégulation de la signalisation du calcium

Industrie : Utilisé dans le développement de nouvelles sondes chimiques et d'outils à des fins de recherche

Mécanisme d'action

Le this compound exerce ses effets en inhibant la liaison du nicotinamide adénine dinucléotide phosphate à son récepteur, bloquant ainsi la libération d'ions calcium. Cette inhibition perturbe les voies de signalisation du calcium, qui sont essentielles à divers processus cellulaires . Les cibles moléculaires du composé comprennent les récepteurs du NAADP, et ses voies impliquent la régulation des niveaux de calcium intracellulaire .

Comparaison Avec Des Composés Similaires

Le cis-Ned 19 est souvent comparé à son stéréoisomère, le trans-Ned 19, qui agit également comme un antagoniste du NAADP, mais avec une puissance et des caractéristiques de liaison différentes . D'autres composés similaires comprennent divers antagonistes du NAADP et des inhibiteurs de la signalisation du calcium . Le caractère unique du this compound réside dans sa stéréochimie spécifique et son inhibition irréversible des récepteurs du NAADP .

Liste des composés similaires

- trans-Ned 19

- Ned 19

- Autres antagonistes du NAADP

Propriétés

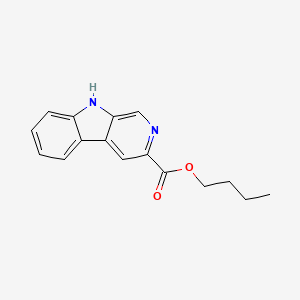

IUPAC Name |

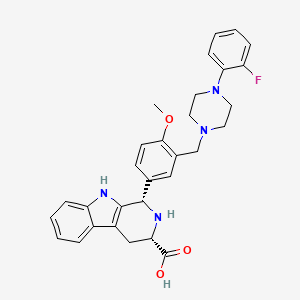

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LSYYVWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)